molecular formula C11H8INO2 B8766353 N-(3-iodophenyl)furan-2-carboxamide

N-(3-iodophenyl)furan-2-carboxamide

Cat. No.: B8766353
M. Wt: 313.09 g/mol
InChI Key: RRSJDTFUXOKDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodophenyl)furan-2-carboxamide (CID 112726754) is a synthetic small molecule with the chemical formula C13H12INO2 . This compound belongs to the class of organic compounds known as 2-furanilides, which are characterized by a furan ring substituted at the 2-position with an anilide group . The structure features a furan-2-carboxamide core linked to a 3-iodophenyl ring system, a configuration found in bioactive molecules investigated for various research applications. While direct studies on this specific compound are limited, its structural analogs demonstrate significant research value. Compounds sharing the furan-2-carboxamide scaffold have been identified as key intermediates in medicinal chemistry research, particularly in the development of kinase inhibitors . For instance, closely related molecules have shown activity against targets such as Mitogen-Activated Protein Kinase 9 (MAPK9/JNK2), a kinase involved in critical cellular processes including proliferation, differentiation, and programmed cell death . The iodine atom on the phenyl ring provides a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a valuable building block for constructing more complex chemical entities for biological evaluation. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

N-(3-iodophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8INO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)

InChI Key

RRSJDTFUXOKDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

a. N-(4-Bromophenyl)furan-2-carboxamide

  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 4-bromoaniline with furan-2-carbonyl chloride, yielding 70–89% .
  • Biological Activity : Exhibits antibacterial activity against drug-resistant A. baumannii, K. pneumoniae, and MRSA, with MIC values ranging from 8–32 µg/mL .
  • Structural Features : Planar amide conformation with a dihedral angle of 9.71° between phenyl and furan rings in related nitro derivatives .

b. N-(3-Chloro-4-methylphenyl)furan-2-carboxamide

  • No direct activity data are reported, but chloro analogs often show enhanced stability compared to bromo derivatives .

c. N-(2-Nitrophenyl)furan-2-carboxamide

  • Structure: Non-planar central fragment due to intramolecular hydrogen bonding between the nitro group and amide nitrogen (N1⋯O3: 2.615 Å) .
  • Synthesis : Acylation of 2-nitroaniline with furan-2-carbonyl chloride in acetonitrile .

Comparison with N-(3-Iodophenyl) Derivative :

  • Iodine’s larger atomic radius (1.98 Å vs.
  • Iodo-substituted compounds are less common in antimicrobial studies but may offer unique pharmacokinetic profiles due to iodine’s polarizability .

Substituted Phenyl Derivatives with Functional Groups

a. N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide

  • Activity: Acts as a 2C inhibitor targeting enteroviruses and rhinoviruses by binding to the conserved AAA+ ATPase domain of viral protein 2C .
  • Structural Insight : Bifunctional substitution (fluoro and methoxy) enhances target specificity, with the methoxy group contributing to hydrophobic interactions .

b. N-(3-Hydroxyphenyl)furan-2-carboxamide

Comparison with N-(3-Iodophenyl) Derivative :

  • The iodine atom in N-(3-iodophenyl)furan-2-carboxamide lacks hydrogen-bonding capacity but may engage in halogen bonding, a feature absent in hydroxy or methoxy analogs. This could enhance binding to hydrophobic pockets in enzymes or receptors .

Complex Heterocyclic Derivatives

a. N-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]phenyl}furan-2-carboxamide

  • Application : Such derivatives are often explored in neurological drug development due to piperazine’s affinity for neurotransmitter receptors .

b. N-(4,6-Dichloro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

  • Properties : The benzothiazole moiety confers rigidity and π-stacking capability, which may enhance DNA intercalation or enzyme inhibition .

Comparison with N-(3-Iodophenyl) Derivative :

  • The iodophenyl group’s simplicity contrasts with heterocyclic derivatives, suggesting divergent applications. While heterocycles improve target specificity, iodophenyl derivatives may prioritize halogen-mediated interactions in antiviral or anticancer contexts .

Data Tables

Table 1. Comparative Analysis of Key Carboxamide Derivatives

Compound Name Substituent/Modification Biological Activity Synthesis Method Key Structural Features
This compound 3-Iodophenyl Inferred: Potential antiviral Acylation of 3-iodoaniline Halogen bonding, high polarizability
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl Antibacterial (MIC: 8–32 µg/mL) Suzuki-Miyaura cross-coupling Planar amide, dihedral angle ~9.7°
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl Structural model Acylation of 2-nitroaniline Intramolecular H-bonding, non-planar
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)-... 4-Fluorobenzyl, 4-methoxyphenyl Antiviral (2C inhibitor) Not specified Bifunctional, hydrophobic interactions
Ortho-Fluorofuranyl fentanyl 2-Fluorophenyl, phenethylpiperidine Controlled opioid Not specified Opioid receptor binding, regulated

Research Findings and Implications

  • Antibacterial vs. Antiviral Activity : Bromophenyl derivatives target bacterial membranes, while fluorinated analogs inhibit viral replication, highlighting substituent-driven selectivity .
  • Regulatory Considerations : Fluorofuranyl fentanyl’s controlled status underscores the pharmacological impact of phenyl modifications, suggesting this compound may require regulatory evaluation if bioactive .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 3-Iodoaniline (1 equiv), furan-2-carbonyl chloride (1.1 equiv), Et₃N (1.5 equiv), THF (anhydrous).

  • Procedure :
    A cooled solution (0–5 °C) of 3-iodoaniline and Et₃N in THF is treated dropwise with furan-2-carbonyl chloride. The mixture is stirred at room temperature for 12–24 hours, followed by quenching with ice water. The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (hexane/chloroform).

  • Yield : Analogous reactions for the 2-iodo derivative report yields of 70–85%. Adjustments for steric effects in the 3-iodo isomer may reduce yields to 60–75%.

Analytical Validation

  • ¹H NMR : Expected signals include a singlet for the furan C3–H proton (δ 7.6–7.8 ppm), coupled doublets for the C4–H and C5–H furan protons (δ 6.5–7.0 ppm), and aromatic protons from the 3-iodophenyl group (δ 7.2–8.0 ppm).

  • 13C NMR : Key peaks include the amide carbonyl (δ 165–168 ppm), furan carbons (δ 110–150 ppm), and the iodine-bearing aromatic carbon (δ 90–95 ppm).

Palladium-Catalyzed Coupling of 3-Iodoaniline with Furan-2-Carboxylic Acid Derivatives

Palladium-mediated cross-coupling offers an alternative route, particularly useful for introducing modifications to the furan ring post-amidation. This method adapts protocols from the synthesis of N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide and related biaryl systems.

Heck Coupling Methodology

  • Reagents : N-(3-Iodophenyl)furan-2-carboxamide (1 equiv), styrene derivatives (1.2 equiv), Pd(OAc)₂ (2 mol%), Et₃N (2 equiv), dimethylformamide (DMF).

  • Procedure :
    The amide substrate is dissolved in DMF under nitrogen, followed by addition of Pd(OAc)₂ and Et₃N. The mixture is heated to 100–120 °C for 24–48 hours. Post-reaction, the product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate).

  • Yield : Reported yields for similar Heck couplings range from 45% to 65%, depending on steric hindrance.

Catalyst Optimization

  • Pd Source : Pd(OAc)₂ outperforms Pd(PPh₃)₄ in DMF due to better solubility and stability at high temperatures.

  • Solvent Effects : DMF enhances reaction rates compared to THF or toluene, as noted in Cs₂CO₃-mediated benzofuran syntheses.

Multi-Step Functionalization via Intermediate Halogenation

For systems requiring late-stage iodination, a sequential approach involving furan-2-carboxamide formation followed by directed ortho-iodination may be employed. This strategy draws from methodologies used in o-carboxamido stilbene synthesis.

Directed Iodination of N-Phenylfuran-2-Carboxamide

  • Reagents : N-Phenylfuran-2-carboxamide (1 equiv), N-iodosuccinimide (NIS, 1.1 equiv), triflic acid (TfOH, catalytic), dichloromethane (DCM).

  • Procedure :
    The substrate is dissolved in DCM at 0 °C, followed by addition of TfOH and NIS. The reaction is stirred at room temperature for 6 hours, quenched with Na₂S₂O₃, and purified via silica gel chromatography.

  • Regioselectivity : Iodination preferentially occurs at the meta position relative to the amide group, favoring 3-iodophenyl formation over para or ortho isomers.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the above methods:

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Direct Amidation60–7512–24Simple, one-pot procedureLimited to pre-functionalized anilines
Palladium Coupling45–6524–48Enables late-stage diversificationHigh catalyst loading, costly reagents
Directed Iodination50–706–8Excellent regioselectivityRequires acidic conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-iodophenyl)furan-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-iodoaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by amidation. Solvent choice (e.g., dichloromethane or toluene), temperature (0–25°C), and base (e.g., triethylamine to neutralize HCl byproducts) are critical for yield optimization. For example, highlights similar furan carboxamide syntheses requiring controlled conditions to achieve >70% purity . Monitoring via TLC or HPLC is recommended to track reaction progress.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the iodophenyl and furan moieties, with characteristic shifts for aromatic protons (~6.5–8.5 ppm) and carbonyl groups (~165–170 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (expected m/z ~327.17 for C₁₁H₈INO₂). X-ray crystallography, using programs like SHELXL ( ), resolves stereoelectronic effects and hydrogen bonding patterns in crystalline forms .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Dose-response curves (IC₅₀) and positive controls (e.g., staurosporine for kinases) are essential.

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding to targets like EGFR or COX-2. highlights docking studies for difluorophenyl analogs, showing iodine’s role in enhancing hydrophobic interactions . Compare with experimental IC₅₀ values to validate predictions.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 439 for cytotoxicity. Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry if MTT results are ambiguous). Re-analytically confirm compound purity via HPLC before testing .

Q. How can X-ray crystallography address ambiguities in the compound’s tautomeric forms or polymorphism?

  • Methodological Answer : SHELXL refinement ( ) can differentiate tautomers (e.g., keto-enol) by analyzing electron density maps. For polymorph screening, vary crystallization solvents (e.g., DMSO vs. ethanol) and collect data at multiple temperatures. Pair with DSC to identify thermal phase transitions .

Q. What industrial-scale purification methods mitigate challenges in isolating this compound?

  • Methodological Answer : After synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) for lab-scale purity. For scale-up, switch to recrystallization (ethanol/water) or continuous flow reactors (residence time ~30 min) to minimize byproducts. notes advanced methods like simulated moving bed (SMB) chromatography for similar carboxamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.